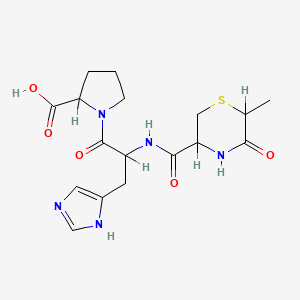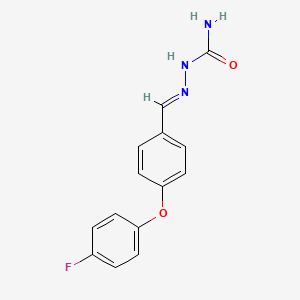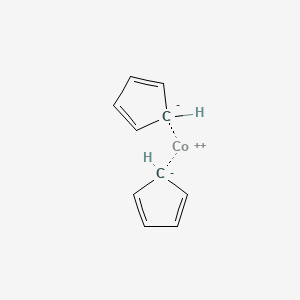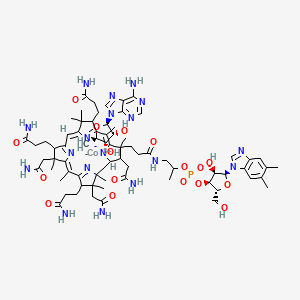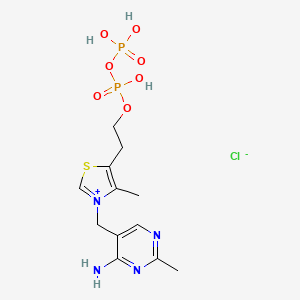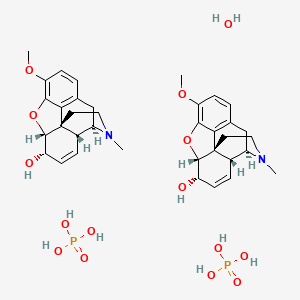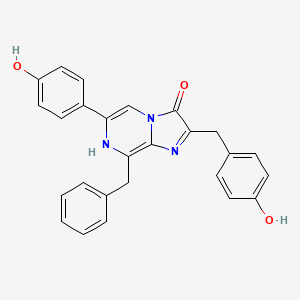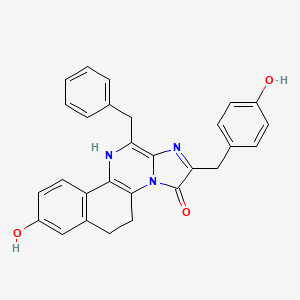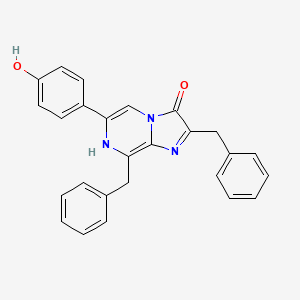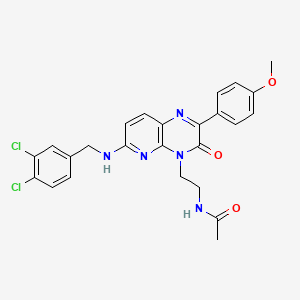
cvt-11127
Overview
Description
CVT-11127, also known as GS-456332, is a potent inhibitor of stearoyl-coenzyme A desaturase-1. This enzyme plays a crucial role in lipid metabolism by converting saturated fatty acids into monounsaturated fatty acids. This compound has shown significant potential in cancer research, particularly in the study of lung cancer, due to its ability to induce apoptosis and arrest the cell cycle at the G1/S phase .
Mechanism of Action
Target of Action
CVT-11127, also known as N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide, primarily targets Stearoyl-CoA Desaturase (SCD) . SCD is an enzyme that plays a crucial role in the biosynthesis of monounsaturated fatty acids (MUFAs), which are key molecules for cancer cell proliferation .
Mode of Action
This compound acts as a potent inhibitor of SCD . It interacts with SCD, reducing its activity and thereby decreasing the production of MUFAs . This interaction leads to significant changes in the cell cycle and cell survival.
Biochemical Pathways
The inhibition of SCD by this compound affects the lipid biosynthesis pathway, specifically the conversion of saturated fatty acids (SFAs) into MUFAs . This disruption leads to a decrease in the rate of lipogenesis, which is critical for cell replication and survival .
Result of Action
The action of this compound leads to a reduction in lipid synthesis and an impairment in cell proliferation . It blocks the progression of the cell cycle at the G1/S phase and triggers programmed cell death or apoptosis . These effects are seen in cancer cells, such as lung cancer cells .
Biochemical Analysis
Biochemical Properties
CVT-11127 plays a significant role in biochemical reactions, particularly in the biosynthesis of monounsaturated fatty acids (MUFA). It interacts with the enzyme SCD1, which is responsible for converting saturated fatty acids (SFA) into MUFA . The nature of this interaction involves the inhibition of SCD1 activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the progression of the cell cycle through the G1/S boundary and triggering programmed cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with SCD1, leading to the enzyme’s inhibition . This inhibition results in a reduction of lipid synthesis, which in turn impairs cell proliferation . Changes in gene expression are also observed as a result of this compound’s action .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid biosynthesis. It interacts with the enzyme SCD1, which plays a crucial role in the synthesis of MUFA from SFA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CVT-11127 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of reactions involving chlorination, amination, and cyclization .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: CVT-11127 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the core structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives .
Scientific Research Applications
CVT-11127 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of stearoyl-coenzyme A desaturase-1 and its effects on lipid metabolism.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Potential therapeutic agent for the treatment of cancers, particularly lung cancer.
Industry: Could be used in the development of new cancer therapies and in the study of lipid metabolism disorders .
Comparison with Similar Compounds
- CVT-12012
- A939572
- MF-438
- MK-8245
- CAY10566
- T-3764518
- BZ36
- SSI-4
- SW208108
- SW203668
Comparison: CVT-11127 is unique in its high potency and specificity for stearoyl-coenzyme A desaturase-1. Compared to other inhibitors, this compound has shown superior efficacy in inducing apoptosis and arresting the cell cycle in cancer cells. This makes it a valuable tool for studying the role of lipid metabolism in cancer and for developing potential cancer therapies .
Properties
IUPAC Name |
N-[2-[6-[(3,4-dichlorophenyl)methylamino]-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N5O3/c1-15(33)28-11-12-32-24-21(30-23(25(32)34)17-4-6-18(35-2)7-5-17)9-10-22(31-24)29-14-16-3-8-19(26)20(27)13-16/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTIQVJHZDSETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


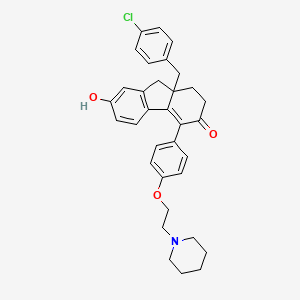

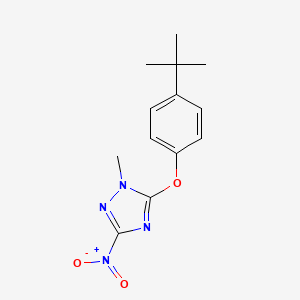
![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)
